molecular formula C10H14N4 B1463802 2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine CAS No. 1281217-79-5

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

Cat. No. B1463802
CAS RN: 1281217-79-5
M. Wt: 190.25 g/mol
InChI Key: UDBIOPPGLQFJBC-UHFFFAOYSA-N
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Description

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine, also known as EIPA, is an organic compound with the molecular formula C9H13N3. It is a colorless, crystalline solid that is soluble in polar organic solvents. EIPA is a member of the imidazole family of compounds and is used in a variety of scientific and medical applications.

Scientific Research Applications

Medicinal Chemistry: GABA A Receptor Modulation

This compound’s structural similarity to purines allows it to act as a GABA A receptor positive allosteric modulator . This application is significant in the development of treatments for disorders related to the central nervous system, such as anxiety and epilepsy.

Pharmacology: Proton Pump Inhibition

In pharmacology, derivatives of imidazo[4,5-b]pyridine, which include our compound of interest, have been found to function as proton pump inhibitors . This application is crucial for developing drugs that treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Oncology: Anticancer Activity

The ability of imidazo[4,5-b]pyridine derivatives to influence cellular pathways makes them valuable in oncology research. They have shown potential in inhibiting the growth of cancerous cells, providing a pathway for developing new anticancer drugs .

Microbiology: Antimicrobial Properties

Research has indicated that imidazo[4,5-b]pyridine compounds exhibit antimicrobial properties . This application is particularly relevant in the fight against antibiotic-resistant bacteria, making it a promising area of study for new antimicrobial agents.

Biochemistry: Enzyme Inhibition

In biochemistry, these compounds are studied for their ability to inhibit enzymes involved in carbohydrate metabolism, which is vital for understanding and treating metabolic disorders .

Analytical Chemistry: Chemical Analysis

The compound’s unique structure allows it to be used in analytical chemistry for the identification and quantification of various biological substances .

Environmental Science: Ecotoxicology Studies

While direct applications in environmental science are not extensively documented, the compound’s potential effects on biological systems make it a candidate for ecotoxicology studies, assessing its impact on ecosystems .

Industrial Applications: Synthesis of Functional Materials

Lastly, the synthesis and functionalization of imidazo[4,5-b]pyridine derivatives, including our compound, are of interest in the production of materials with specific properties for industrial applications .

properties

IUPAC Name

2-(3-ethylimidazo[4,5-b]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-14-9(5-6-11)13-8-4-3-7-12-10(8)14/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBIOPPGLQFJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 2
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 4
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 5
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 6
2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

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